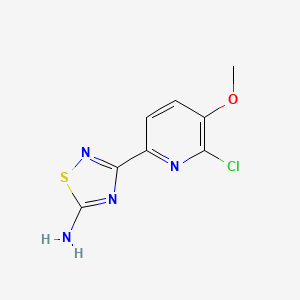
3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, and a thiadiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-chloro-5-methoxypyridine. This can be achieved by chlorination and methoxylation of pyridine derivatives.
Formation of the Thiadiazole Ring: The next step involves the formation of the 1,2,4-thiadiazole ring. This can be accomplished by reacting the pyridine intermediate with thiosemicarbazide under acidic conditions, followed by cyclization.
Final Coupling: The final step involves coupling the pyridine-thiadiazole intermediate with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.
科学研究应用
3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-3-methoxypyridine: Similar in structure but with a bromine atom instead of a thiadiazole ring.
(6-Chloro-5-methoxy-pyridin-2-yl)-methanol: Similar pyridine ring but with a methanol group instead of a thiadiazole ring.
Uniqueness
The uniqueness of 3-(6-Chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7ClN4OS |
|---|---|
分子量 |
242.69 g/mol |
IUPAC 名称 |
3-(6-chloro-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7ClN4OS/c1-14-5-3-2-4(11-6(5)9)7-12-8(10)15-13-7/h2-3H,1H3,(H2,10,12,13) |
InChI 键 |
RBSAUYKLIVYGKX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)

![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)



![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)

